Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-
Brand Name: Vulcanchem
CAS No.: 387358-27-2
VCID: VC2878608
InChI: InChI=1S/C15H22N2O3/c1-13(18)16-7-9-17(10-8-16)14-3-5-15(6-4-14)20-12-11-19-2/h3-6H,7-12H2,1-2H3
SMILES: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-

CAS No.: 387358-27-2

Cat. No.: VC2878608

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- - 387358-27-2

Specification

CAS No. 387358-27-2
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name 1-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C15H22N2O3/c1-13(18)16-7-9-17(10-8-16)14-3-5-15(6-4-14)20-12-11-19-2/h3-6H,7-12H2,1-2H3
Standard InChI Key FXGUQZXSYTXPIF-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC
Canonical SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC

Introduction

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-, also known as Preladenant, is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and applications. This compound belongs to the class of piperazine derivatives and is notable for its role as a highly selective antagonist for the adenosine A2A receptor. The adenosine A2A receptor plays a crucial role in various neurological and psychiatric disorders, making this compound valuable for research and potential therapeutic applications.

Synthesis and Characterization

The synthesis of Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- typically involves multi-step organic reactions. A common approach is to start with a substituted piperazine and react it with an appropriate aryl halide under basic conditions to form the desired aryl-piperazine linkage. The compound can undergo various chemical reactions typical for ethanones and piperazine derivatives.

Adenosine A2A Receptor Antagonism

This compound is used as a highly selective antagonist for the adenosine A2A receptor, which is crucial in neuroimaging studies to map the distribution and density of these receptors in the brain. This information is valuable for understanding the role of adenosine A2A receptors in neurological and psychiatric disorders and for developing new drugs targeting these receptors.

Potential Therapeutic Applications

Given its ability to interact with neurotransmitter systems, Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- holds potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. It may serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects in drug development processes.

Neuroimaging Studies

The compound is utilized in positron emission tomography (PET) studies to visualize adenosine A2A receptors in the brain. This helps researchers understand the role of these receptors in various neurological conditions and aids in the development of targeted therapies.

Pharmacological Studies

Studies on similar compounds suggest that modifications to the piperazine or phenyl groups can significantly alter binding affinities and biological activities. This indicates that Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- could be optimized for improved therapeutic effects through structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator